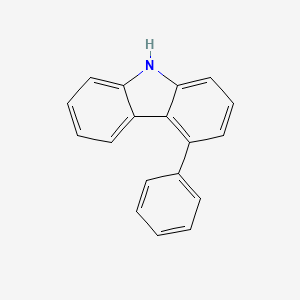

4-phenyl-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-7-13(8-3-1)14-10-6-12-17-18(14)15-9-4-5-11-16(15)19-17/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYZYLQHHQNSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201561-34-3 | |

| Record name | 4-Phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Phenyl 9h Carbazole

Established Synthetic Routes to 4-Phenyl-9H-Carbazole

The construction of the this compound skeleton is primarily achieved through modern cross-coupling techniques, which offer high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions for this compound Synthesis

Palladium-catalyzed reactions are the cornerstone for synthesizing biaryl compounds, providing a reliable method for forming the crucial carbon-carbon bond between the carbazole (B46965) core and the phenyl ring.

Suzuki Coupling Reactions for this compound Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for carbon-carbon bond formation. nih.govnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govuobaghdad.edu.iq For the synthesis of this compound, this can be achieved by coupling 4-halocarbazole (e.g., 4-bromocarbazole) with phenylboronic acid.

The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final biaryl product and regenerate the catalyst. nih.gov A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction, which is known for its tolerance of a wide range of functional groups. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table presents a generalized protocol for the synthesis of a biaryl compound, analogous to the synthesis of this compound from 4-bromocarbazole and phenylboronic acid, based on established literature for similar couplings.

| Parameter | Condition | Source(s) |

| Aryl Halide | 4-Bromocarbazole | - |

| Boronic Acid | Phenylboronic acid | chim.it |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) / Phosphine (B1218219) Ligand (e.g., PCy₃) | uobaghdad.edu.iq |

| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | boronmolecular.com |

| Solvent | Dioxane/Water or Ethanol/Water | chim.itboronmolecular.com |

| Temperature | 60-100 °C | boronmolecular.com |

| Yield | Good to Excellent (typically >80%) |

Friedel-Crafts Alkylation Approaches for Phenylcarbazole Synthesis

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a classic method for attaching substituents to an aromatic ring via electrophilic aromatic substitution. nih.gov While Friedel-Crafts acylation of the carbazole core is well-documented, the direct alkylation (phenylation) to form this compound is not a commonly reported or straightforward method.

Standard Friedel-Crafts acylation of carbazole typically results in substitution at the electron-rich C3 and C6 positions. uobaghdad.edu.iq Achieving substitution at the C1 or C4 positions requires specific strategies, such as using a directing group. For instance, a BCl₃-mediated Friedel-Crafts acylation using 4-fluorobenzonitrile (B33359) as the acylating agent has been shown to direct the substitution to the C1 position. mdpi.com This process involves the initial formation of 9-(dichloroboryl)-9H-carbazole, which then complexes with the nitrile, leading to acylation at the adjacent C1 position due to spatial proximity. mdpi.com

The direct phenylation at the C4 position via a traditional Friedel-Crafts alkylation is challenging due to issues with controlling regioselectivity and the potential for polyalkylation, where the product is more reactive than the starting material. nih.gov Therefore, this route is not considered an established or efficient method for synthesizing this compound.

Advanced Synthetic Strategies for this compound Derivatives

Once the this compound scaffold is formed, further modifications can be introduced to tune its properties. Advanced synthetic methods allow for precise functionalization of the carbazole core.

Regioselective Functionalization of the Carbazole Core

The introduction of additional functional groups onto the this compound skeleton is governed by the directing effects of the existing carbazole nitrogen and the C4-phenyl group. Classical electrophilic substitution reactions like nitration or halogenation can be employed. For example, the nitration of a terphenyl precursor followed by a Cadogan ring closure has been used to produce 2-nitro-3-phenyl-9H-carbazole, demonstrating that functional groups can be installed prior to the final cyclization. nih.gov

The functionalization of the pre-formed 9-phenyl-9H-carbazole core has also been explored. Studies on derivatives of 9-phenyl-9H-carbazole show that substitutions with methoxy (B1213986) and tert-butyl groups can be achieved at the C3 and C6 positions of the carbazole moiety. nih.gov The synthesis of various halogenated derivatives, such as 4-bromo-9-phenyl-9H-carbazole and 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole, provides key intermediates for further cross-coupling reactions. boronmolecular.comchemicalbook.com These transformations highlight that the electronic nature of the carbazole ring system generally directs incoming electrophiles to the positions para to the nitrogen atom (C3 and C6). Functionalization at the bay region (C4 and C5) remains a significant synthetic challenge.

C-H Functionalization Methodologies for this compound Scaffolds

Transition metal-catalyzed C-H activation has become a powerful tool for modifying complex organic molecules without the need for pre-functionalized starting materials. chim.it This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds with high regioselectivity.

Various methods have been developed for the C-H functionalization of the carbazole skeleton. chim.it For example, rhodium(III)-catalyzed Grignard-type additions to carbonyl compounds can lead to C1-alkylation by using the nitrogen-bound protecting group as a director. chim.it Similarly, rhodium(II)-catalyzed insertions of α-imino carbenoids have been shown to selectively functionalize the C3 position of 9-phenyl-9H-carbazole. acs.org These modern techniques provide access to derivatives that are difficult to obtain through traditional methods and offer an efficient way to build molecular complexity on the this compound scaffold.

Table 2: C-H Functionalization of a 9-Aryl-Carbazole Derivative This table details the conditions for a regioselective C3-functionalization, demonstrating a modern C-H activation strategy on a carbazole scaffold.

| Parameter | Condition | Source(s) |

| Substrate | 9-Phenyl-9H-carbazole | acs.org |

| Reagent | 4-Phenyl-1-tosyl-1,2,3-triazole | acs.org |

| Catalyst | Rhodium(II) octanoate (B1194180) (Rh₂(oct)₄) | acs.org |

| Solvent | 1,2-Dichloroethane (DCE) | acs.org |

| Temperature | 100 °C | acs.org |

| Yield | 83% | acs.org |

| Position of Functionalization | C3 | acs.org |

Intramolecular Cyclization and Annulation Reactions for Carbazole Ring Formation

The construction of the carbazole framework often relies on intramolecular cyclization and annulation reactions, which are powerful strategies for forming the fused ring system. These methods offer high efficiency and regioselectivity in creating the desired carbazole core. organic-chemistry.org

One prominent approach involves the acid-catalyzed intramolecular cyclization of appropriately substituted precursors. For instance, the use of a solid acidic catalyst derived from rice husk, featuring sulfonic acid groups (AC-SO3H), has been demonstrated to effectively catalyze the formation of benzo[a]carbazole derivatives. rsc.org In a specific example, the reaction of 1,3-diketones, primary amines, phenylglyoxal (B86788) monohydrate, and malononitrile (B47326) proceeds through a 3-cyanoacetamide pyrrole (B145914) intermediate, which then undergoes intramolecular ring closure at 240 °C to yield the final benzo[a]carbazole product in 73% yield. rsc.org The acidic sites on the catalyst, including carboxylic, phenolic, and sulfonic acids, are crucial for this transformation. rsc.org

Lewis acids also play a significant role in promoting intramolecular cyclization. For example, FeCl3 can catalyze the intramolecular Friedel–Crafts alkylation of arylmethylindoles, leading to the formation of dihydrocarbazoles which then aromatize to the corresponding carbazoles. rsc.org Similarly, Sc(OTf)3 in conjunction with Rh2(OAc)4 facilitates a domino reaction involving an initial intermolecular Michael addition followed by an intramolecular annulation to produce highly functionalized hydroxy carbazoles. rsc.org

Furthermore, transition metal-catalyzed intramolecular oxidative C-N bond formation is a widely used strategy. Copper(II) triflate (Cu(OTf)2) has been shown to effectively catalyze the intramolecular cyclization of N-protected 2-amido biphenyls to afford substituted carbazoles in moderate to high yields. rsc.orgnih.gov Palladium catalysts are also extensively employed for such transformations. organic-chemistry.orgrsc.org For example, palladium(II)-catalyzed intramolecular oxidative C-H amination of N-substituted 2-amidobiphenyls provides a direct route to carbazoles. rsc.orgnih.gov The choice of the N-protecting group and the reaction conditions can significantly influence the outcome of these cyclizations. nih.gov

N-Alkylation and Sonogashira Coupling in this compound Derivative Synthesis

Following the construction of the carbazole core, further functionalization is often desired. N-alkylation and Sonogashira coupling are two powerful reactions for introducing diverse substituents onto the this compound scaffold.

N-alkylation, the introduction of an alkyl or aryl group at the 9-position of the carbazole nitrogen, is a common transformation. For instance, 9-(4-methoxyphenyl)-9H-carbazole can be synthesized via a copper-catalyzed Ullmann-type coupling reaction between 9H-carbazole and 4-iodoanisole (B42571) in the presence of K2CO3, CuI, and 1,10-phenanthroline (B135089) in DMF. nih.goviucr.org Similarly, 9-(4-bromophenyl)-9H-carbazole can be prepared by reacting 9H-carbazole with 1,4-dibromobenzene (B42075) using a copper sulfate (B86663) pentahydrate and potassium carbonate catalyst system at high temperatures. nih.gov

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.netnih.govorganic-chemistry.org This reaction is particularly valuable for synthesizing conjugated systems. In the context of this compound, Sonogashira coupling can be employed to introduce alkynyl groups, which can serve as handles for further transformations or as integral parts of a larger π-conjugated system. For example, phenylacetylene (B144264) can be coupled with bromo-carbazole precursors in the presence of a palladium catalyst like Pd(PPh3)2Cl2 and a copper co-catalyst (CuI) to produce phenylacetylene-substituted carbazoles. nih.gov While traditional Sonogashira reactions often require a copper co-catalyst, copper-free conditions have also been developed. nih.govnih.govresearchgate.net

Optimization of Reaction Conditions and Purification Techniques for this compound Synthesis

The efficient synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions and the implementation of effective purification techniques.

Catalyst Optimization and Ligand Effects

The choice of catalyst and ligand is paramount in transition metal-catalyzed reactions for carbazole synthesis. In palladium-catalyzed C-H amination reactions, the ligand can significantly influence the reactivity and selectivity. rsc.orgnih.gov For instance, in the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation, the use of specific phosphine ligands like SPhos can lead to high yields. nih.gov The development of N-heterocyclic carbene (NHC) ligands has also provided highly efficient catalytic systems for copper-catalyzed Sonogashira reactions. researchgate.net In some cases, catalyst optimization involves finding conditions that eliminate the need for a co-catalyst, such as the use of DMSO as a solvent and oxygen as an oxidant in palladium-catalyzed cyclizations, which can proceed without Cu(OAc)2. nih.gov

The following table summarizes the optimization of catalysts and ligands in various reactions for carbazole synthesis:

| Reaction Type | Catalyst System | Ligand/Additive | Key Findings | Reference |

| Intramolecular C-H Amination | Pd(OAc)2 | Pivalic Acid | Pivalic acid acts as a proton shuttle and is a key element in catalyst design for direct arylation. | organic-chemistry.org |

| Intramolecular Oxidative C-N Formation | Cu(OTf)2 | Trifluoroacetic acid | Catalyzes the reaction to obtain carbazole in over 90% yield in 10 minutes. | nih.gov |

| Sonogashira Coupling | CuI | N-Heterocyclic Carbene (NHC) | Highly effective for Csp2−Csp coupling. | researchgate.net |

| Tandem C-H Functionalization/C-N Formation | Pd(OAc)2 | SPhos | Enables high-yield synthesis of carbazoles. | nih.gov |

Solvation Effects and Reaction Environment Control

The reaction solvent can have a profound impact on the yield and selectivity of carbazole synthesis. In the palladium-catalyzed synthesis of carbazoles from biarylamides, polar solvents like DMSO were found to be superior to others like DMF, leading to significantly higher yields when oxygen is used as the oxidant. nih.gov For the synthesis of 9-(4-methoxyphenyl)-9H-carbazole, DMF is used as the solvent for the copper-catalyzed N-arylation reaction. nih.goviucr.org The choice of solvent can also influence the solubility of reactants and catalysts, thereby affecting the reaction rate. In some procedures, controlling the reaction environment, such as performing the reaction under an inert nitrogen atmosphere, is crucial to prevent side reactions and catalyst deactivation. nih.gov

The table below illustrates the effect of different solvents on the yield of a palladium-catalyzed carbazole synthesis:

| Entry | Solvent | Yield (%) |

| 1 | Toluene | 75 |

| 2 | DMSO | 85 |

| 3 | DMF | <10 |

| 4 | Acetonitrile | 50 |

| Data derived from studies on palladium-catalyzed cyclization of biarylamides. nih.gov |

Chromatographic and Recrystallization Protocols for Purity Enhancement

After the synthesis, purification of this compound and its derivatives is essential to obtain materials of high purity, which is particularly important for applications in materials science and pharmaceuticals. Column chromatography is a widely used technique for purification. For example, the crude product of 9-(4-bromophenyl)-9H-carbazole is purified by column chromatography using a mixture of light petroleum and dichloromethane (B109758) as the eluent. nih.gov Similarly, 9-(4-methoxyphenyl)-9H-carbazole is purified using column chromatography with 100-200 mesh silica (B1680970) gel. nih.gov

Recrystallization is another powerful technique for enhancing the purity of solid compounds. This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. For instance, after initial purification by filtration through silica gel, the final product can often be obtained as a pure solid. chemicalbook.com In some cases, slow evaporation of a solution of the compound, such as a CDCl3 solution of 9-(4-bromophenyl)-9H-carbazole, can yield large single crystals suitable for X-ray diffraction analysis. nih.gov An older method for purifying carbazole involves treating the impure product with a solvent like carbon tetrachloride, which dissolves impurities like anthracene (B1667546) and phenanthrene (B1679779) more readily than carbazole. google.com

This compound as a Building Block in Organic Synthesis

The versatility of this compound extends to its use as a fundamental building block for the construction of more complex and functional molecules. Its inherent structural and electronic properties make it an attractive starting material for a wide range of applications.

One of the most significant applications of this compound derivatives is in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The carbazole moiety is known for its excellent hole-transporting properties and high triplet energy, which are crucial for efficient phosphorescent OLEDs. By functionalizing the this compound core, for example, by introducing boronic acid ester groups, it can be used in Suzuki-Miyaura cross-coupling reactions to create novel carbazole derivatives for OLED applications. sigmaaldrich.comnbinno.com The introduction of different substituents allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. nih.gov

Furthermore, the this compound scaffold is a key component in the synthesis of various biologically active compounds and pharmaceutical intermediates. nbinno.com The carbazole nucleus is present in a number of natural products with interesting biological activities. nih.gov The ability to readily modify the this compound structure through reactions like N-alkylation and cross-coupling allows for the creation of libraries of compounds for drug discovery programs. nbinno.comnih.gov For example, derivatives of 4-hydroxycarbazole (B19958) serve as major building blocks for therapeutically valuable candidates. nih.govnih.gov

Construction of Complex Organic Architectures Incorporating this compound

The synthesis of complex organic architectures featuring the this compound core often involves multi-step reaction sequences, including cross-coupling reactions and cyclization strategies. These methods allow for the precise installation of the this compound moiety into larger, more functional systems.

A common strategy involves the initial synthesis of a functionalized this compound intermediate, which can then be further elaborated. For instance, 9-(4-bromophenyl)-9H-carbazole is a key intermediate that can be synthesized and subsequently used in coupling reactions to build larger molecules. nih.gov The synthesis of this intermediate can be achieved through the reaction of 9H-carbazole with 4-iodoanisole in the presence of a copper catalyst. nih.gov

Table 1: Selected Synthetic Routes to Functionalized Carbazole Derivatives

| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |

| 9H-Carbazole, 4-Iodoanisole | K₂CO₃, CuI, 1,10-phenanthroline, DMF, reflux | 9-(4-Methoxyphenyl)-9H-carbazole | Not specified | nih.gov |

| 4-Bromo-9H-carbazole, Iodobenzene | CuI, K₂CO₃, 1,3-di(2-pyridyl)-1,3-propanedione, DMF, 110°C | 4-Bromo-9-phenyl-9H-carbazole | 97% | chemicalbook.com |

| 2,3-Dichloroquinoxaline, Phenylacetylene | Sonogashira coupling | ortho-Halogen alkynylazines | Not specified | nih.gov |

| 2,3-Dihaloazines | Five-step sequence | Carbazole-based researchgate.nethelicenes | Good overall yields | nih.gov |

Once obtained, these functionalized carbazoles can undergo further transformations. For example, 9-(4-bromophenyl)-9H-carbazole can participate in Hirao reactions, a palladium-catalyzed cross-coupling reaction, with various phosphinoyl and phosphonoyl compounds. researchgate.net This allows for the introduction of phosphorus-containing moieties, leading to novel N-heterocycles with potential biological activity. researchgate.net

Furthermore, Suzuki-Miyaura cross-coupling reactions are extensively used to construct complex architectures. For example, 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid can be coupled with various aryl halides to synthesize novel hole-transporting materials. nih.gov This approach allows for the modular assembly of complex molecules by connecting different aromatic fragments.

Design and Synthesis of Advanced this compound-Based Materials

The unique properties of the this compound unit make it an attractive component in the design of advanced materials for various applications, particularly in the field of organic electronics. researchgate.net The carbazole core acts as an excellent hole-transporting moiety and can be readily functionalized to tune the material's electronic and photophysical properties. mdpi.com

A significant area of research is the development of host materials for phosphorescent organic light-emitting diodes (PhOLEDs). By strategically combining the electron-donating carbazole unit with electron-accepting groups, bipolar host materials can be created. researchgate.net For instance, a bipolar molecule, 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline (CZPT), was synthesized and successfully employed as a host in PhOLEDs. researchgate.net

The synthesis of these advanced materials often relies on well-established coupling methodologies. The Ullmann condensation and Suzuki cross-coupling reaction are workhorse reactions in this field. mdpi.com For example, a series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine were synthesized via Suzuki coupling reactions. nih.gov These materials exhibited good thermal and morphological stability, which are crucial for the longevity of OLED devices. nih.gov

Table 2: Properties of Advanced Materials Based on this compound Derivatives

| Compound | Synthetic Method | Key Properties | Application | Reference |

| 3a-c (HTMs) | Suzuki coupling | High glass transition temperatures (148-165 °C), good thermal stability | Hole-Transporting Materials for OLEDs | nih.gov |

| CZPT | Not specified | Bipolar character | Host material for PhOLEDs | researchgate.net |

| o-CNCbzCN, m-CNCbzCN, p-CNCbzCN | Not specified | Hybrid molecules with electron-donating and -accepting groups | Organic electronics | researchgate.net |

| Carbazole-imidazole derivatives | Not specified | Bipolar blue-emitting materials | Non-doped deep-blue OLEDs | mdpi.com |

| Carbazole and diphenyl imidazole (B134444) derivatives | Not specified | High triplet energy (>3.0 eV), hole drift mobility >10⁻⁴ cm²/V·s | Bifunctional materials for OLEDs | mdpi.com |

Researchers have also explored the synthesis of carbazole derivatives with other functional groups to create materials with specific properties. For example, carbazole-imidazole derivatives have been designed as bipolar blue-emitting materials for non-doped deep-blue OLEDs. mdpi.com Similarly, derivatives combining carbazole and diphenyl imidazole have been investigated as bifunctional materials for OLEDs, exhibiting both hole-transporting and light-emitting capabilities. mdpi.com The synthetic strategies often involve the condensation of functionalized carbazole aldehydes with other aromatic building blocks. mdpi.com

The versatility of synthetic methodologies, such as the Borsche–Drechsel cyclization and the Graebe–Ullmann reaction for the carbazole core itself, provides a strong foundation for creating a diverse range of this compound derivatives. wikipedia.org These foundational methods, coupled with modern cross-coupling techniques, continue to enable the development of novel and sophisticated organic materials.

Advanced Spectroscopic and Structural Characterization of 4 Phenyl 9h Carbazole and Its Derivatives

Vibrational Spectroscopic Analysis

Vibrational spectroscopy provides a window into the molecular vibrations of a compound, offering a unique fingerprint based on its structural and electronic makeup.

Fourier Transform Infrared (FTIR) Spectroscopy of 4-Phenyl-9H-Carbazole

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing the bonding within a molecule. In the case of carbazole (B46965) derivatives, FTIR spectra reveal characteristic peaks corresponding to specific vibrational modes. For instance, a study on a carbazole-based self-assembled monolayer showed a distinct C=C stretching band in the aromatic ring at 1599 cm⁻¹. acs.org This peak shifted to 1603 cm⁻¹ upon interaction with lead iodide, indicating coordination between the carbazole's heteroatoms and the lead ions. acs.org Similarly, the FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride displays notable peaks at 3,401 cm⁻¹ (aromatic C-H), 1,604 cm⁻¹ (aromatic C=O), 1,495 cm⁻¹ and 1,445 cm⁻¹ (aromatic C=C), 1,330 cm⁻¹ (C=S), and 750 cm⁻¹ (C-S). researchgate.net These assignments are crucial for confirming the successful synthesis and purity of the compound.

Raman Spectroscopy of this compound Systems

Raman spectroscopy, a complementary technique to FTIR, provides information about the vibrational modes of a molecule. A study involving 9H-Carbazole-9-(4-phenyl) boronic acid pinacol (B44631) ester utilized both FT-Raman and dispersive Raman spectroscopy in the solid phase to investigate its vibrational properties. researchgate.netepa.gov By comparing the experimental spectra with theoretical calculations, a detailed understanding of the molecule's vibrational behavior was achieved. researchgate.netepa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Spectroscopic Investigations of this compound

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to determine the chemical environment of hydrogen and carbon atoms within a molecule. For this compound and its derivatives, the chemical shifts in the NMR spectra provide valuable structural information.

In the ¹H NMR spectrum of 4-methyl-9-phenyl-9H-carbazole, recorded in CDCl₃, distinct signals are observed. rsc.org For example, the proton at the 1-position appears as a doublet of triplets at 8.26 ppm, while the methyl protons present as a singlet at 2.54 ppm. rsc.org The ¹³C NMR spectrum of the same compound shows signals for the aromatic carbons in the expected region, with the carbon attached to the nitrogen appearing at 141.4 ppm. rsc.org

The following table summarizes the ¹H and ¹³C NMR chemical shifts for selected protons and carbons of various this compound derivatives.

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 4-Methyl-9-phenyl-9H-carbazole | CDCl₃ | δ 8.26 (dt, J = 7.9, 1.0 Hz, 1H), 8.15 (dt, J = 7.6, 1.0 Hz, 1H), 8.07 (d, J = 7.9 Hz, 1H), 7.71 – 7.56 (m, 4H), 7.53 – 7.48 (m, 1H), 7.45 – 7.39 (m, 2H), 7.31 (ddd, J = 8.0, 5.4, 2.7 Hz, 1H), 7.26 – 7.22 (m, 1H), 7.16 (dd, J = 8.0, 1.4 Hz, 1H), 2.54 (s, 3H) rsc.org | δ 141.4, 141.0, 137.8, 136.1, 129.8, 127.4, 127.2, 125.3, 123.4, 120.4, 120.2, 109.5 rsc.org |

| 9-(4-Bromophenyl)-9H-carbazole | CDCl₃ | δ 8.17 (d, J = 7.7 Hz, 2H), 7.76 (d, J = 8.6 Hz, 2H), 7.51 – 7.45 (m, 2H), 7.44 (d, J = 7.9 Hz, 2H), 7.40 (d, J = 7.7 Hz, 2H), 7.38 – 7.33 (m, 1H), 7.32 (d, J = 5.4 Hz, 1H) rsc.org | Not explicitly provided in the search results. |

| 9-(4-(Trifluoromethyl)phenyl)-9H-carbazole | CDCl₃ | δ 8.44 (dt, J = 1.7, 0.8 Hz, 1H), 8.20 (dt, J = 7.8, 1.0 Hz, 1H), 7.70 – 7.61 (m, 3H), 7.58 – 7.51 (m, 3H), 7.51 – 7.41 (m, 3H), 7.37 (ddd, J = 8.0, 7.0, 1.1 Hz, 1H) rsc.org | δ 142.3, 141.6, 137.0, 130.1, 128.1, 127.1, 126.9, 125.2 (q, J = 270.0 Hz), 123.0, 122.8, 122.7 (q, J = 3.8 Hz) , 122.1 (q, J = 32.5 Hz ),120.7, 120.5, 117.9 (q, J = 3.8 Hz), 110.2, 109.9 rsc.org |

Advanced NMR Techniques for Structural Elucidation of this compound Derivatives

For more complex carbazole derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are employed to provide more detailed structural information. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the establishment of connectivity between protons and carbons, aiding in the unambiguous assignment of all signals. ipb.pt For instance, a 2D ¹H-¹⁵N HMBC experiment was crucial in establishing the structure of a complex carbazole derivative containing a triazole ring, by showing correlations between the carbazole protons and the nitrogen atoms of the triazole ring. vibgyorpublishers.org

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are vital for understanding the photophysical properties of this compound and its derivatives, which are often used in optoelectronic devices. The absorption spectra reveal the energies at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. The emission spectra, on the other hand, provide information about the de-excitation processes.

A study on 4H-benzo[def]carbazole, a related carbazole derivative, utilized electronic absorption and fluorescence spectroscopy to characterize its electronic states. rsc.org The experimental data was compared with theoretical calculations to assign the electronic transitions. rsc.org In another study, the photophysical properties of several 9-phenyl-9H-carbazole-based compounds were investigated. nih.gov These compounds exhibited a lowest-energy absorption band with a tail extending to 350 nm, attributed to the π–π* transition of the 9-phenyl-9H-carbazole moiety and a weak intramolecular charge transfer (ICT) between the carbazole and an appended carborane group. nih.gov These compounds showed intense yellowish emission in the solid state, which was assigned to the ICT transition. nih.gov The quantum yields and radiative decay constants were found to be influenced by the electronic nature of substituents on the 9-phenyl group. nih.gov

The following table summarizes the key absorption and emission data for some carbazole derivatives.

| Compound | Solvent/State | Absorption λmax (nm) | Emission λem (nm) |

| 9-Phenyl-9H-carbazole-based o-carboranyl luminophores | Film | Tail extending to ~350 | ~540 (yellowish) |

| Carbazole-based dyes (CCC, TCC, CCN, TCN) | Not specified | 240-400 rsc.org | Not specified |

Ultraviolet-Visible (UV-Vis) Absorption Characteristics of this compound

The ultraviolet-visible (UV-Vis) absorption spectra of this compound and its derivatives are characterized by distinct absorption bands in the UV region, which are attributed to π–π* electronic transitions within the conjugated aromatic system. The parent carbazole molecule exhibits characteristic absorption peaks, and the addition of a phenyl group at the C4 position, as well as other substituents, can modulate these properties. nist.gov

In a tetrahydrofuran (B95107) (THF) solution, 9-phenyl-9H-carbazole-based compounds typically show absorption bands with a maximum (λabs) around 329 nm, accompanied by a shoulder extending to approximately 350 nm. nih.gov These absorptions are generally assigned to the spin-allowed π–π* transition of the 9-phenyl-9H-carbazole moiety. nih.gov For some derivatives, multiple absorption peaks are observed between 240 nm and 365 nm, corresponding to various π–π* and n–π* transitions. rsc.org For instance, carbazole-based fluorophores might display absorption bands at 260, 310, and 330 nm, which are assigned to transitions from the electron-rich carbazole unit to other parts of the molecule. frontiersin.org The introduction of a phenyl group at the nitrogen atom of carbazole has been shown to extend the π-conjugation, leading to a red-shift in the absorption maximum to the visible region, with some complexes showing absorption up to 420 nm. researchgate.net The solvent environment generally has a minimal effect on the absorption spectra, indicating a nonpolar ground state for these molecules. acs.org

| Compound/Derivative Class | Solvent | Absorption Maxima (λmax) [nm] | Reference |

| 9-phenyl-9H-carbazole-based o-carboranyl compounds | THF | ~329 | nih.gov |

| Carbazole-based fluorophores | THF | 260, 310, 330 | frontiersin.org |

| Carbazole-based compounds (general) | Dichloromethane (B109758) | 240-365 | rsc.org |

| Eu³⁺ complexes with 9-phenyl-9H-carbazole ligands | Solid State | 410-420 | researchgate.net |

Photoluminescence (PL) and Fluorescence Spectroscopy of this compound Systems

Photoluminescence (PL) spectroscopy, encompassing both fluorescence and phosphorescence, is a powerful tool for investigating the excited-state properties of this compound systems. These compounds often exhibit strong luminescence, the characteristics of which are highly dependent on their molecular structure, substitution patterns, and physical state (solution or solid).

In dilute solutions, such as THF, many 9-phenyl-9H-carbazole derivatives show very weak fluorescence. nih.gov For example, certain ortho-carboranyl derivatives exhibit faint emission between 380–420 nm, which is attributed to a locally excited (LE) transition within the 9-phenyl-9H-carbazole moiety. nih.gov However, upon aggregation or in the solid state, the emission properties can change dramatically.

The fluorescence quantum yield (ΦF or PLQY), which measures the efficiency of the emission process, is a key parameter. For many derivatives of 9-phenyl-9H-carbazole, the quantum yield is low in solution but increases significantly in the solid state, a phenomenon often linked to aggregation-induced emission. nih.gov For example, solid films of certain derivatives have shown quantum yields ranging from 17% to as high as 53%. nih.gov Some luminogens functionalized with tetraphenylethylene (B103901) have achieved remarkable solid-state quantum yields of up to 99%. researchgate.net The emission color can also be tuned; various derivatives have been developed that emit in the blue, blue-green, and sky-blue regions of the spectrum. rsc.orgrsc.org

| Compound/Derivative | State | Emission Maxima (λem) [nm] | Quantum Yield (ΦF) [%] | Reference |

| 9-phenyl-9H-carbazole derivatives | Solid Film | - | 17 - 53 | nih.gov |

| Tetraphenylethylene-functionalized carbazole | Solid | - | up to 99 | researchgate.net |

| DBPTECZ (non-doped OLED) | Device | Blue-Green | - | rsc.org |

| DBPDPECZ (non-doped OLED) | Device | Deep Blue | - | rsc.org |

| DBBPPECZ (non-doped OLED) | Device | Sky Blue | - | rsc.org |

| Carbazole-substituted ethenes | Device | Sky Blue | - | rsc.org |

Time-resolved photoluminescence spectroscopy provides information on the lifetime of the excited state. For carbazole derivatives that exhibit thermally activated delayed fluorescence (TADF), both a short-lived prompt fluorescence component and a long-lived delayed fluorescence component are observed. In a study of halobenzonitrile–carbazoles synthesized from laboratory-grade carbazole, the materials exhibited TADF with excited-state lifetimes in the millisecond range. nih.gov In contrast, derivatives exhibiting persistent room-temperature phosphorescence (pRTP) can have much longer lifetimes, on the order of hundreds of milliseconds. nih.govuef.fi For example, a bromophenyl-carbazole derivative was reported with an impressive excited-state lifetime exceeding 0.3 seconds. nih.govuef.fi

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. researchgate.net This effect is the opposite of aggregation-caused quenching (ACQ), a common issue with planar aromatic fluorophores. The AIE phenomenon in derivatives of this compound is often attributed to the restriction of intramolecular rotations (RIR) of the phenyl and carbazole units in the aggregated state. nih.gov In solution, these groups can rotate freely, providing non-radiative pathways for the excited state to decay. In an aggregate, these rotations are hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, resulting in strong fluorescence. nih.govmdpi.com

Many derivatives incorporating moieties like tetraphenylethylene (TPE) or o-carborane (B102288) are designed to be AIE-active. rsc.orgnih.govmdpi.com The AIE properties are typically studied by monitoring the fluorescence intensity in mixtures of a good solvent (like THF) and a poor solvent (like water). As the fraction of the poor solvent increases, the molecules aggregate, and a significant enhancement in fluorescence intensity is observed. nih.govnih.gov For example, carbazole-based fluorophores functionalized with o-carborane show a dramatic increase in emission intensity around 538 nm as the water fraction in a THF/water mixture is increased. nih.gov This property makes AIE-active carbazole derivatives highly promising for applications in solid-state devices like organic light-emitting diodes (OLEDs). rsc.orgnih.gov

Phosphorescence Spectroscopy and Triplet Energy Level Characterization

Phosphorescence is luminescence that arises from the spin-forbidden transition from an excited triplet state (T₁) to the singlet ground state (S₀). For most organic molecules, this process is inefficient at room temperature. However, carbazole derivatives can be engineered to exhibit significant phosphorescence, especially at low temperatures or when incorporated into a rigid matrix.

Phosphorescence spectra are typically measured at 77 K in a frozen solvent like 2-methyltetrahydrofuran (B130290) (MeTHF). nih.govuef.fi Under these conditions, a highly resolved emission profile from the triplet state can be observed. For a series of halobenzonitrile–carbazoles, the emission from 400 to 550 nm at 77 K was assigned to the high-energy triplet local excited state (³LE) of the carbazole moiety, with a calculated energy level of around 3.07 eV. nih.gov The phosphorescence spectra often show clear vibronic structures. nih.gov Some derivatives exhibit dual phosphorescence, with both a higher-energy band and a lower-energy band, which can be influenced by temperature and the presence of heavy atoms like bromine that enhance spin-orbit coupling. acs.org The triplet energy level (ET) is a crucial parameter for the design of host materials in phosphorescent OLEDs (PhOLEDs).

| Derivative Class | Condition | Emission Bands [nm] | Triplet Energy (ET) [eV] | Reference |

| Halobenzonitrile–carbazoles | 77 K in MeTHF | 400 - 550 | ~3.07 | nih.gov |

| N-Borylated carbazoles | 77 K | ~450 (HEP), 530-635 (LEP) | - | acs.org |

| 7H-Benzo[c]carbazole derivatives | 77 K in Toluene | 500 - 650 | - | chinesechemsoc.org |

HEP: Higher-energy phosphorescence; LEP: Lower-energy phosphorescence

X-ray Diffraction Crystallography

X-ray diffraction crystallography on single crystals provides the definitive, three-dimensional molecular structure and details about the packing arrangement in the solid state. This information is invaluable for establishing structure-property relationships. For derivatives of 9-phenyl-9H-carbazole, a key structural parameter is the dihedral angle between the plane of the carbazole unit and the plane of the phenyl ring. This angle influences the degree of π-conjugation between the two moieties, which in turn affects the electronic and photophysical properties. nih.govresearchgate.net

In the crystal structure of 9-(4-bromophenyl)-9H-carbazole, the 4-bromophenyl ring is twisted relative to the carbazole mean plane by an angle of 49.87°. nih.govnih.gov This significant twist disrupts the conjugation. The crystal packs in a monoclinic P2₁/c space group. nih.gov Similarly, in 9-(4-nitrophenylsulfonyl)-9H-carbazole, the phenyl ring is oriented at a dihedral angle of 73.73° with respect to the carbazole skeleton. nih.gov The packing of these molecules in the crystal lattice is often governed by a combination of C–H···π interactions and, in some cases, π–π stacking interactions, which can influence properties like charge transport and solid-state emission. nih.govnih.gov

| Compound | Space Group | a [Å] | b [Å] | c [Å] | β [°] | Dihedral Angle [°] | Reference |

| 9-(4-bromophenyl)-9H-carbazole | P2₁/c | 8.4137 | 20.1179 | 8.6346 | 108.5322 | 49.87 | nih.gov |

| 9-(4-nitrophenylsulfonyl)-9H-carbazole | Monoclinic | 7.4877 | 11.7612 | 17.3744 | 90.119 | 73.73 | nih.gov |

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | C2/c | 20.280 | 8.0726 | 16.005 | 98.947 | - | mdpi.com |

Single-Crystal X-ray Diffraction for Molecular Structure Determination of this compound Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as an unparalleled technique for the unambiguous determination of the molecular structure of crystalline materials. For derivatives of this compound, SC-XRD analysis provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. This data is fundamental to understanding the steric and electronic effects of different substituents on the carbazole framework.

In a study of 1-(4-Fluorobenzoyl)-9H-carbazole , single-crystal X-ray diffraction analysis revealed that the fluorosubstituted phenyl ring is twisted out of the plane of the carbazole moiety with a dihedral angle of 54.9° . A moderate intramolecular N-H···O hydrogen bond influences the orientation of the carbonyl moiety, causing it to be nearly coplanar with the carbazole ring .

For 9-(4-Methoxyphenyl)-9H-carbazole , the dihedral angle between the carbazole ring system and the pendant phenyl ring was determined to be 56.78 (8)° nih.gov. The carbazole-fused-ring moiety itself is nearly planar, with a dihedral angle of 1.73 (12)° between its two benzene (B151609) rings nih.gov. The crystal structure is stabilized by weak C-H···π interactions nih.gov.

In the case of 2-nitro-3-phenyl-9H-carbazole , the analysis identified two independent molecules in the asymmetric unit. The dihedral angles between the carbazole ring system and the attached phenyl rings are 55.54 (6)° and 43.46 (7)° for the two molecules nih.gov.

The crystal structure of 9-(4-Bromophenyl)-9H-carbazole shows that the 4-bromophenyl ring is inclined to the mean plane of the carbazole moiety by 49.87 (5)° nih.gov. The molecules in the crystal are linked by C-H···π interactions, forming a corrugated two-dimensional network nih.gov.

These structural parameters, particularly the dihedral angles between the phenyl substituent and the carbazole core, are critical as they influence the extent of π-conjugation, which in turn dictates the electronic and photophysical properties of the molecules.

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |

| 1-(4-Fluorobenzoyl)-9H-carbazole | --- | --- | 54.9° (Carbazole-Phenyl) | |

| 9-(4-Methoxyphenyl)-9H-carbazole | Orthorhombic | Pbca | 56.78 (8)° (Carbazole-Phenyl) | nih.gov |

| 2-nitro-3-phenyl-9H-carbazole | Monoclinic | P21/c | 55.54 (6)° and 43.46 (7)° | nih.gov |

| 9-(4-Bromophenyl)-9H-carbazole | Monoclinic | P21/c | 49.87 (5)° (Carbazole-Phenyl) | nih.gov |

Powder X-ray Diffraction (XRD) for Material Characterization

Powder X-ray diffraction (XRD) is a versatile, non-destructive analytical technique used to characterize the crystalline nature of materials. While single-crystal XRD provides the detailed structure of a single crystal, powder XRD is invaluable for analyzing polycrystalline materials, providing information on phase identification, crystal purity, and the degree of crystallinity. For materials like this compound and its derivatives, which are often synthesized as powders, XRD is essential for routine characterization and to ensure phase purity.

The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. The peak positions in the diffractogram are related to the unit cell dimensions by Bragg's Law, while the peak intensities are related to the arrangement of atoms within the unit cell.

In the context of carbazole-containing materials, powder XRD can be used to:

Confirm the formation of the desired crystalline phase by comparing the experimental pattern with a calculated pattern from single-crystal data or a database.

Assess the purity of a synthesized powder. The presence of peaks from starting materials or byproducts would indicate an impure sample.

Study phase transitions that may occur upon heating or other processing steps.

Determine the degree of crystallinity in semi-crystalline polymers or thin films incorporating this compound units.

For instance, in the study of novel donor-acceptor luminophores, X-ray powder diffractograms are used to characterize the synthesized materials researchgate.net. Although a specific powder XRD pattern for this compound is not detailed in the provided search results, the general application of the technique is well-established for the characterization of such organic materials youtube.com.

Electrochemical Characterization Techniques

Electrochemical techniques are pivotal in characterizing the redox properties of this compound and its derivatives, which is essential for their application in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Cyclic Voltammetry (CV) for Redox Potential Analysis of this compound

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox behavior of electroactive species. It provides information about the oxidation and reduction potentials of a molecule, the stability of the resulting radical ions, and the kinetics of electron transfer reactions.

In a typical CV experiment involving a this compound derivative, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential between two limits. The resulting current is measured and plotted against the applied potential.

Studies on N-phenyl-carbazole derivatives have shown that the carbazole moiety is readily oxidized. The oxidation potential can be tuned by introducing different substituent groups on the phenyl ring or the carbazole core. For example, a series of N-phenyl-carbazole derivatives, including N-tolyl-carbazole (TCz), have been studied by cyclic voltammetry to analyze their oxidized species researchgate.netconicet.gov.arconicet.gov.ar. The oxidation of these compounds generates electrochromic polymers under certain conditions researchgate.netconicet.gov.arconicet.gov.ar.

The electrochemical properties of carbazole derivative monomers have been investigated using CV with different working electrodes (Au, Gc, Pt) to determine their electronic characteristics, such as molecular energy levels and redox properties researchgate.net. The highest occupied molecular orbital (HOMO) energy level, a crucial parameter for hole-transporting materials, can be estimated from the onset oxidation potential obtained from the CV measurements researchgate.net.

| Compound/Derivative Type | Key Findings from Cyclic Voltammetry | Reference |

| N-phenyl-carbazole derivatives | Characterization of oxidized species; formation of electrochromic polymers. | researchgate.netconicet.gov.arconicet.gov.ar |

| Carbazole derivative monomers | Determination of molecular energy levels and redox properties using various electrodes. | researchgate.net |

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the frequency-dependent impedance of an electrochemical system. It is particularly useful for studying charge transfer processes at electrode-electrolyte interfaces and charge transport within a material.

In an EIS experiment, a small amplitude AC voltage or current is applied to the system over a wide range of frequencies, and the resulting impedance is measured. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance), from which an equivalent circuit model can be derived to represent the different physical and chemical processes occurring in the system.

For carbazole-based materials used in electronic devices, EIS can provide valuable insights into:

Charge transfer resistance (Rct): This represents the resistance to the transfer of charge carriers (electrons or holes) at the electrode/organic material interface. A lower Rct indicates more efficient charge injection.

Bulk resistance (Rb): This is related to the conductivity of the material itself.

Double-layer capacitance (Cdl): This arises from the accumulation of charge at the interface.

A study on an asymmetric carbazole-based self-assembled monolayer (SAM), denoted as SCz, utilized EIS to investigate charge recombination in perovskite solar cells acs.org. The charge recombination resistance (Rrec) was obtained from the low-frequency portion of the Nyquist plots. A higher Rrec value is desirable as it indicates less charge recombination and potentially higher device efficiency acs.org. These results highlight the utility of EIS in elucidating the charge transfer and recombination dynamics at interfaces involving carbazole-based materials acs.org.

Spectroelectrochemical Studies on this compound and its Oxidized Species

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously study the changes in the optical properties of a molecule as its oxidation state is changed electrochemically. This is particularly insightful for understanding the nature of the radical cations and dications formed upon oxidation of this compound and its derivatives.

In a typical spectroelectrochemical setup, the electrochemical cell is placed in the light path of a spectrophotometer (e.g., UV-Vis-NIR). As the potential is stepped or swept to oxidize the compound, the absorption spectrum is recorded in situ. This allows for the direct observation of the formation and decay of new absorbing species.

A detailed spectroelectrochemical study was conducted on a series of N-phenyl-carbazole derivatives, including N-tolyl-carbazole (TCz) and its dimer (TCz-TCz) researchgate.netconicet.gov.arconicet.gov.ar. The UV-Vis-NIR spectra of the radical cation species were recorded conicet.gov.ar. The study revealed that upon oxidation, new absorption bands appear in the visible and near-infrared regions, which are characteristic of the carbazole radical cation. The properties of the oxidized species were found to be susceptible to the electronic coupling between the carbazole units conicet.gov.arscite.ai.

Furthermore, it was observed that the oxidation of a methylene-bridged N-phenyl-carbazole derivative resulted in the formation of an electrochromic polymer researchgate.netconicet.gov.arconicet.gov.ar. This indicates that the color of the material can be reversibly changed by applying an electrical potential, a property that is of interest for applications such as smart windows and displays. The oxidized dimer subunit was also analyzed by EPR spectroscopy and was identified as a Class III mixed-valence ion according to the Robin and Day classification researchgate.netconicet.gov.ar.

| Derivative | Spectroelectrochemical Findings | Reference |

| N-tolyl-carbazole (TCz) | Formation of radical cations with new absorption bands in the Vis-NIR region. | conicet.gov.ar |

| TCz-TCz (dimer) | Properties of oxidized species depend on electronic coupling; identified as a Class III mixed-valence ion. | researchgate.netconicet.gov.ar |

| Methylene-bridged N-phenyl-carbazole | Forms an electrochromic polymer upon oxidation. | researchgate.netconicet.gov.arconicet.gov.ar |

Advanced Morphological and Thermal Analysis

The morphology and thermal stability of organic materials are critical for the performance and longevity of electronic devices. Advanced analytical techniques are employed to characterize these properties for this compound and its derivatives.

Thermal analysis of carbazole-based materials has shown that planarized structures can lead to increased glass-transition temperatures, indicating improved morphological stability researchgate.net. Hirshfeld surface analysis, often used in conjunction with single-crystal X-ray diffraction, can provide insights into the intermolecular interactions that govern the packing of molecules in the solid state, which influences the material's morphology and stability nih.govnih.gov. For 9-(4-Methoxyphenyl)-9H-carbazole , Hirshfeld surface analysis revealed that H···H (51.2%) and C···H/H···C (39.9%) contacts are the dominant intermolecular interactions nih.gov.

The thermal stability of this compound derivatives is typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transition temperatures, and crystallization temperatures. A commercial source indicates a melting point of 133 °C for this compound .

Atomic Force Microscopy (AFM) for Film Uniformity

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to quantify the three-dimensional topography and texture of thin films and coatings with remarkable spatial resolution. oxinst.com This method is crucial for evaluating the surface morphology, uniformity, and roughness of films, which directly impacts device performance in organic electronics. oxinst.commdpi.com The technique involves scanning a sharp tip over the material's surface to generate a detailed topographical map. mdpi.com

In the context of carbazole-based materials, AFM is used to analyze the structure of thin films created through various deposition processes like spin coating or thermal evaporation. oxinst.commdpi.com For instance, an AFM analysis of neat thin films of carbazole (Cz), a foundational compound, revealed the formation of microcrystallites with dimensions on the order of 10 μm. mdpi.com By intentionally scratching the film and imaging the edge, the average thickness of these films can be accurately determined; in one study, thicknesses of 109 nm and 153 nm were measured for two different carbazole films. mdpi.com

The uniformity and microstructure of the film, including features like crystal size and phase separation, are critical for predicting the efficiency and longevity of devices. oxinst.comresearchgate.net AFM can reveal whether a film is smooth and homogeneous or if it exhibits significant phase separation, as observed in some polymer blends where root-mean-square (RMS) roughness can be quantified. researchgate.net For materials intended for use in multilayer devices like OLEDs, a uniform and smooth surface is essential for creating sharp interfaces and preventing electrical shorts. researchgate.net Therefore, AFM is an indispensable tool for optimizing film deposition processes and ensuring the desired morphology for carbazole-based functional layers. oxinst.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a material as a function of temperature in a controlled atmosphere. acs.org It is a fundamental method for determining the thermal stability of materials, particularly for carbazole derivatives designed for high-performance electronic applications where they may be subjected to high temperatures during fabrication or operation. rsc.org The key parameter derived from TGA is the decomposition temperature (Td), often defined as the temperature at which the material loses 5% of its initial mass. rsc.orgmdpi.com

Carbazole itself is known for its high structural rigidity and thermal stability. researchgate.net This inherent stability is often imparted to its derivatives, which is a crucial property for host and emitter materials in OLEDs. rsc.org Research has shown that various fused-ring and substituted carbazole derivatives exhibit excellent thermal stability. For example, a series of novel bipolar carbazole derivatives demonstrated very high thermal stabilities, with 5% weight loss temperatures (Td) ranging from 351 °C to 398 °C. mdpi.com Another study on three new carbazole derivatives reported Td values in the range of 349 °C to 488 °C. researchgate.net

The molecular weight and structure of the derivative can influence its thermal stability. mdpi.com For instance, one study observed that derivatives with higher molecular weights exhibited greater thermal stability. mdpi.com The high decomposition temperatures confirm that these materials can withstand the thermal stress associated with vacuum deposition processes used in OLED manufacturing and ensure long-term operational stability of the device.

Table 1: Decomposition Temperatures (Td) of Selected Carbazole Derivatives

| Compound/Derivative Class | Td at 5% Weight Loss (°C) | Notes |

| Bipolar Derivative 6 | 389 °C | Higher molecular weight derivative. mdpi.com |

| Bipolar Derivative 7 | 351 °C | Lower molecular weight derivative. mdpi.com |

| Bipolar Derivative 8 | 398 °C | Higher molecular weight derivative. mdpi.com |

| PCIC | 482 °C | Served as a host for green PhOLEDs. rsc.org |

| New Carbazole Derivatives | 349-488 °C | A series of three derivatives for OLEDs. researchgate.net |

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Temperatures

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov This method is used to detect physical transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). tainstruments.com The glass transition is a characteristic of amorphous materials or the amorphous regions of semi-crystalline materials, representing a reversible transition from a hard, rigid state to a more flexible, rubbery state upon heating. tainstruments.comthermalsupport.com

A high glass transition temperature is a critical attribute for materials used in thin-film devices like OLEDs. rsc.org A high Tg indicates morphological stability, meaning the amorphous film will resist crystallization or deformation at the elevated operating temperatures of the device, thereby enhancing its longevity and reliability. mdpi.com

Studies on various carbazole derivatives have consistently shown their ability to form stable amorphous glasses with high Tg values. For example, a series of bipolar carbazole derivatives formed homogeneous amorphous layers with very high glass transition temperatures ranging from 111 °C to 173 °C. mdpi.com Fused-ring carbazole derivatives also exhibit significantly increased Tg values due to their rigid structures. rsc.org The compounds Benzofurocarbazole (BFCz) and Benzothienocarbazole (BTCz) were reported to have Tg values of 147 °C and 157 °C, respectively, which positively affects their film-forming properties. rsc.org Another derivative, PCIC, was found to have a Tg of 98 °C. rsc.org The ability to tune the Tg through molecular design allows for the development of robust materials tailored for specific high-performance applications. rsc.org

Table 2: Glass Transition Temperatures (Tg) of Selected Carbazole Derivatives

| Compound/Derivative | Glass Transition Temperature (Tg) | Notes |

| Bipolar Carbazole Derivatives | 111-173 °C | A series of three electro-active compounds. mdpi.com |

| PCIC | 98 °C | Used as a host material in PhOLEDs. rsc.org |

| Benzofurocarbazole (BFCz) | 147 °C | Fused-ring derivative with high rigidity. rsc.org |

| Benzothienocarbazole (BTCz) | 157 °C | Fused-ring derivative with high rigidity. rsc.org |

Computational and Theoretical Investigations of 4 Phenyl 9h Carbazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT has emerged as a powerful tool for elucidating the ground-state electronic properties of 4-phenyl-9H-carbazole systems. These calculations offer a detailed understanding of molecular orbitals, charge distribution, and bonding characteristics, which are fundamental to their performance in various applications.

HOMO-LUMO Energy Gap Analysis of this compound Derivatives

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the electronic and optical properties of a molecule. schrodinger.com A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and is often associated with enhanced charge transfer characteristics. nih.gov

Table 1: Calculated HOMO-LUMO Energy Gaps for Carbazole-Based Donor-Acceptor-Donor Compounds Data sourced from a study by Wang et al. nankai.edu.cn

| Compound | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1 | -5.25 | -1.83 | 3.42 |

| 2 | -5.26 | -2.76 | 2.50 |

| 3 | -5.57 | -2.78 | 2.79 |

| 4 | -5.58 | -3.07 | 2.51 |

Calculations were performed at the B3LYP/6-31G(d)//AM1/AM1 level of theory. nankai.edu.cn

These computational findings underscore the ability to modulate the electronic properties of this compound derivatives through targeted chemical modifications, thereby tailoring them for specific electronic and photonic applications.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deorientjchem.orgnih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded with red indicating electron-rich (negative potential) areas and blue representing electron-poor (positive potential) regions. nih.govresearchgate.net

For this compound and its derivatives, MEP analysis helps to identify the sites most susceptible to chemical reactions. researchgate.netrsc.org In a study of 9H-Carbazole-9-(4-phenyl) boronic acid pinacol (B44631) ester, MEP analysis was performed to understand the reactive sites of the molecule. researchgate.net Generally, the nitrogen atom of the carbazole (B46965) ring exhibits a region of negative electrostatic potential, making it a likely site for electrophilic attack. orientjchem.org Conversely, the hydrogen atoms attached to the aromatic rings often show positive potential. researchgate.net This information is crucial for understanding intermolecular interactions and designing new materials with specific binding properties.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, going beyond the simple Lewis structure representation. uni-muenchen.dewisc.eduresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical intuition, such as bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This method allows for the quantitative analysis of charge transfer, hyperconjugation, and other stabilizing interactions. nih.gov

In the context of this compound systems, NBO analysis has been employed to investigate intramolecular interactions. researchgate.net For example, in a study of 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester, NBO analysis was carried out to understand the various intra- and intermolecular interactions within the molecular system. researchgate.net The analysis can reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization. nih.gov This information is vital for understanding the electronic communication between the carbazole donor and the phenyl acceptor, which is fundamental to the molecule's properties. The analysis provides insights into the stability of the molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

Spin-Allowed π-π* Transitions and Intramolecular Charge Transfer (ICT)

The electronic absorption spectra of this compound and its derivatives are characterized by spin-allowed π-π* transitions. nih.gov These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In many derivatives, particularly those with electron-donating and electron-accepting moieties, these transitions are coupled with an intramolecular charge transfer (ICT) process. rsc.orgresearchgate.netrsc.org

Upon photoexcitation, an electron is transferred from the donor part (carbazole) to the acceptor part of the molecule. nih.gov TD-DFT calculations have been instrumental in elucidating the nature of these transitions. For instance, in 9-phenyl-9H-carbazole-based o-carboranyl compounds, the lowest-energy absorption band was attributed to both a spin-allowed π–π* local excitation (LE) of the 9-phenyl-9H-carbazole moiety and a weak ICT from the carbazole to the o-carborane (B102288) cage and terminal phenyl ring. nih.gov The extent of ICT can be tuned by modifying the electron-donating or -accepting strength of the substituents, which in turn affects the photophysical properties of the molecule. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. nii.ac.jpchemrxiv.orgarxiv.orgresearchgate.netrsc.org It allows for the calculation of excitation energies, oscillator strengths, and the prediction of absorption and emission spectra, providing valuable insights into the photophysical behavior of compounds like this compound.

Prediction of Absorption and Emission Spectra

TD-DFT calculations have proven to be a reliable tool for predicting the absorption and emission spectra of this compound and its derivatives. rsc.org By calculating the vertical excitation energies and corresponding oscillator strengths, one can simulate the UV-Vis absorption spectrum. rsc.org

For example, in a study of 9-phenyl-9H-carbazole-based o-carboranyl luminophores, TD-DFT calculations were performed to understand the origin of the electronic transitions observed in the experimental absorption spectra. nih.gov The calculations revealed that the major low-energy electronic transitions were primarily from the HOMO, located on the carbazole moiety, to the LUMO, which was distributed over the o-carborane and phenyl groups. nih.gov This confirmed the mixed local excitation and intramolecular charge transfer character of the absorption.

Similarly, TD-DFT can be used to model the emission spectra by calculating the properties of the first excited singlet state (S1). The energy difference between the S1 and the ground state (S0) corresponds to the emission energy. These predictions are crucial for designing new fluorescent materials with desired emission colors and quantum yields.

Analysis of Excited State Dynamics and Transition Energies

The photophysical properties of carbazole derivatives are central to their application in optoelectronic devices. Understanding the dynamics of excited states and the energies associated with electronic transitions is key to predicting and optimizing material performance.

Upon photoexcitation, carbazole-based molecules like this compound are promoted to an initial excited singlet state (Sx), which then rapidly decays to the first excited singlet state (S1) through internal conversion (IC) on a sub-picosecond timescale. researchgate.netmdpi.com The S1 state of carbazole derivatives typically exhibits a lifetime of several nanoseconds and is characterized by distinct absorption peaks in the visible and near-infrared regions. researchgate.netmdpi.com For instance, studies on carbazole and its derivatives have identified S1 absorption peaks around 350, 600, and 1100 nm. mdpi.com

From the S1 state, the molecule can relax to the ground state via fluorescence or undergo intersystem crossing (ISC) to the triplet state (T1). researchgate.net The efficiency of these competing pathways is crucial for applications such as organic light-emitting diodes (OLEDs). In some carbazole-based systems, the energy gap between the singlet and triplet states (ΔEST) is small, which can lead to a phenomenon known as thermally activated delayed fluorescence (TADF). nih.gov This process allows for the harvesting of triplet excitons for light emission, significantly enhancing the efficiency of OLEDs.

The surrounding solvent or solid-state environment can influence the excited-state dynamics. For example, energy transfer from vibrationally hot S1 molecules to the surrounding solvent molecules occurs on a picosecond timescale. mdpi.com In thin films, intermolecular interactions can lead to additional decay pathways, such as singlet-singlet annihilation, which becomes dominant at high exciton (B1674681) densities. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and dynamic behavior of molecules like this compound. These simulations provide insights into the flexibility of the molecule and its interactions with its environment, which are critical for understanding its properties in different phases.

Conformational Flexibility and Rotational Barriers of this compound

The this compound molecule possesses significant conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl and carbazole moieties. The dihedral angle between these two aromatic systems is a key determinant of the degree of π-conjugation, which in turn influences the electronic and photophysical properties. nih.gov

Crystallographic studies of related 9-phenyl-9H-carbazole derivatives show that this dihedral angle can vary. For example, in 9-(4-bromophenyl)-9H-carbazole, the angle is approximately 49.87°, while in a methoxy-substituted derivative, it is 56.78°. nih.govnih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to calculate the rotational barriers between different conformations. nih.govscielo.org.mx These calculations help in understanding the energetic landscape of the molecule and the likelihood of adopting certain conformations at a given temperature. The rotation of the phenyl group generally has a much lower energy barrier compared to other internal rotations, meaning it is quite facile at room temperature. nih.gov

Intermolecular Interactions and Aggregation Behavior

In the solid state or in concentrated solutions, intermolecular interactions play a crucial role in determining the bulk properties of this compound. These interactions can lead to the formation of aggregates, which can significantly alter the photophysical and charge transport properties of the material. nih.govfrontiersin.org

Weak interactions such as C-H···π and π-π stacking are common in carbazole derivatives. nih.govnih.gov Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular contacts. For a methoxy-substituted 9-phenyl-9H-carbazole, H···H and C···H/H···C contacts were found to be the most dominant, indicating the importance of van der Waals forces in the crystal packing. nih.gov

The aggregation of carbazole derivatives can sometimes lead to aggregation-induced emission (AIE), where the fluorescence intensity is enhanced in the aggregated state compared to the solution phase. nih.govfrontiersin.orgrsc.org This phenomenon is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. nih.govfrontiersin.org Molecular dynamics simulations can be used to study the aggregation process and the structure of the resulting aggregates, providing insights into the mechanisms behind AIE.

Prediction of Charge Transport Properties

The ability of a material to transport charge carriers (holes and electrons) is fundamental to its performance in electronic devices. Theoretical calculations are instrumental in predicting these properties and guiding the design of new materials with improved charge mobility.

Hole and Electron Mobility Calculations

Carbazole derivatives are well-known for their hole-transporting capabilities. researchgate.net The charge transport in organic materials is often described by a hopping model, where charges jump between adjacent molecules. The rate of this hopping is influenced by factors such as the electronic coupling between molecules and the reorganization energy.

Computational studies have shown that the substitution pattern on the carbazole core can significantly impact charge mobility. For instance, derivatives of 9-phenyl-9H-carbazole have been investigated as hole-transporting materials (HTMs) in OLEDs and perovskite solar cells. nih.govresearchgate.net Theoretical calculations can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for assessing the efficiency of charge injection and transport. nih.gov For some tert-butyl-substituted 9-phenyl-9H-carbazole derivatives, balanced hole and electron mobilities exceeding 10⁻⁴ cm²/(V·s) have been reported at high electric fields. nih.govresearchgate.net

Reorganization Energies for Charge Transfer

The reorganization energy (λ) is a critical parameter in the Marcus theory of electron transfer, which describes the charge hopping process. icm.edu.pl It represents the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy generally leads to a higher charge transfer rate and, consequently, higher charge mobility.

The reorganization energy can be calculated using quantum chemical methods, such as DFT. icm.edu.pl It is typically divided into contributions for hole transport (λh) and electron transport (λe). For carbazole, the calculated reorganization energy for hole transport is around 0.27 eV. icm.edu.pl Modifications to the carbazole structure, such as the introduction of benzo-fused rings, can significantly lower this value. For example, benzo[b]carbazole exhibits a lower λh of 0.18 eV and a λe of 0.11 eV, suggesting that structural modifications can be used to tune the charge transport properties. icm.edu.pl The reduction in reorganization energy is sometimes linked to a decrease in intramolecular hydrogen interactions. icm.edu.pl The steric hindrance caused by different substituents can also have a significant influence on the reorganization energy. rsc.org

Applications of 4 Phenyl 9h Carbazole and Its Derivatives in Organic Electronics and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

Host Materials in OLEDs

The host material in an OLED's emissive layer plays a crucial role in dispersing the guest emitter molecules, facilitating charge transport, and ensuring efficient energy transfer to the emitter. The ideal host should possess a high triplet energy to confine the triplet excitons on the guest molecules, especially in phosphorescent and TADF OLEDs, and exhibit good thermal and morphological stability. Carbazole (B46965), and specifically the 4-phenyl-9H-carbazole moiety, is a favored structural unit for host materials due to its high triplet energy and robust nature.